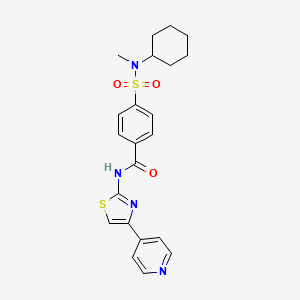
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS No. 442557-09-7) is a sulfonamide derivative that exhibits notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. Its molecular formula is C22H24N4O3S2 with a molecular weight of 456.58 g/mol. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to its biological activity. The IUPAC name for this compound is 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide .
Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on different isoforms of carbonic anhydrases (CA I and CA II). These compounds show IC50 values ranging from nanomolar to micromolar concentrations, indicating their potential as therapeutic agents in conditions where CA inhibition is beneficial, such as glaucoma and edema management .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | CA I | 0.09 |
| Compound B | CA II | 0.58 |
| Compound C | AChE | 33.1 - 85.8 |
Anticancer Activity
Emerging research has also highlighted the anticancer potential of this class of compounds. For instance, benzamide derivatives have been shown to inhibit tumor cell proliferation effectively. The compound's structural features may enhance its ability to penetrate cellular membranes and interact with critical biological targets involved in cancer cell survival and proliferation.
In vitro studies have reported that related compounds exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating effective growth inhibition .
Case Studies
- Inhibition of AChE : A study investigated the effects of several sulfonamide derivatives on acetylcholinesterase (AChE), revealing moderate inhibition profiles with IC50 values ranging from 33.1 to 85.8 µM . This suggests potential applications in treating neurodegenerative diseases where AChE plays a pivotal role.
- Antitumor Efficacy : Another investigation focused on the anticancer properties of benzamide derivatives similar to the target compound. These studies demonstrated that certain derivatives could inhibit tumor growth in xenograft models by promoting apoptosis and inducing cell cycle arrest .
特性
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-26(18-5-3-2-4-6-18)31(28,29)19-9-7-17(8-10-19)21(27)25-22-24-20(15-30-22)16-11-13-23-14-12-16/h7-15,18H,2-6H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYJODITRFYSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














